Field: Urology
Application: Alfuzosin is used for the medical treatment of BPH and lower urinary tract symptoms (LUTS).
Methods: Alfuzosin is administered orally, usually as a 10 mg daily formulation.
Results: Alfuzosin showed high tolerability, few vasodilatory effects, and a low rate of ejaculation disorders over older alpha-blocking compounds.
Field: Sexual Medicine
Application: Alfuzosin is used as a medical expulsive therapy for ureteral stones.
Results: Alfuzosin provided a significantly higher stone-free rate than the control treatments and a shorter stone expulsion time. It is more effective than therapeutic regiment without alpha blocker.
Field: Cardiology
Field: Urology
Application: Alfuzosin has been studied for the treatment of Chronic Prostatitis/Chronic Pelvic Pain Syndrome (CP/CPPS).
Methods: In a study, patients diagnosed with CP/CPPS were treated with Alfuzosin 5 mg twice daily for 6 months.
Results: At the end of 6 months of active therapy, the Alfuzosin group had a statistically significant decrease in total NIH-CPSI score compared with the placebo and control/standard groups.
Field: Urology
Application: Alfuzosin has been used in the management of bladder outlet obstruction (BOO), particularly in females
Methods: In a study, female patients with primary bladder neck obstruction (PBNO) were treated with Alfuzosin 5 mg twice daily for 8 weeks.
Results: Alfuzosin significantly improved urodynamic parameters and alleviated bother score in almost two thirds of patients with PBNO.
Alfuzosin is a medication classified as an alpha-1 adrenergic receptor antagonist, predominantly used to treat benign prostatic hyperplasia (BPH). It functions by relaxing the muscles in the prostate and bladder neck, thereby facilitating easier urination. The chemical name for alfuzosin is (R,S)-N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide hydrochloride, with a molecular formula of C19H27N5O4·HCl and a molar mass of approximately 425.92 g/mol .
Alfuzosin works by antagonizing alpha-1 adrenergic receptors, particularly alpha-1A and alpha-1D subtypes, located in the prostate gland and bladder neck []. This antagonism leads to relaxation of smooth muscles in these tissues, allowing for easier urine flow and alleviating BPH symptoms like difficulty urinating, urinary frequency, and urgency.
Alfuzosin exhibits selective antagonistic activity at alpha-1 adrenergic receptors, particularly in the prostate, bladder base, and prostatic urethra. This selectivity allows it to effectively reduce urethral pressure and improve urinary flow without significantly affecting blood pressure levels. Clinical studies have shown that alfuzosin enhances voiding parameters in patients with BPH, leading to increased peak flow rates during urination .
The synthesis of alfuzosin can be achieved through various methods, with one prominent process involving the following steps:
The yield of this process can reach up to 75% with high purity levels.
Alfuzosin is primarily used for the treatment of benign prostatic hyperplasia, helping alleviate symptoms such as difficulty urinating and urinary retention. Its effectiveness in improving urinary flow rates makes it a popular choice among healthcare providers for managing BPH symptoms . Additionally, alfuzosin has been studied for potential applications in other urological conditions due to its mechanism of action.
Alfuzosin undergoes extensive hepatic metabolism primarily via the cytochrome P450 3A4 enzyme pathway. It is important to note that certain medications can influence its metabolism and efficacy. For example:
Studies indicate that common medications such as salicylic acid and hydrochlorothiazide do not significantly affect the binding of alfuzosin to plasma proteins.
Several compounds share structural similarities or therapeutic applications with alfuzosin. Below are some notable examples:
Alfuzosin's unique profile lies in its balance between efficacy in treating urinary symptoms and a lower incidence of side effects like retrograde ejaculation compared to its counterparts.
Alfuzosin possesses the molecular formula C19H27N5O4 with a molecular weight of 389.45 daltons [1] [5]. The compound exhibits a complex structure comprising 19 carbon atoms, 27 hydrogen atoms, 5 nitrogen atoms, and 4 oxygen atoms [1] [6]. The molecular composition reflects the presence of multiple functional domains that contribute to its overall pharmacological profile [21]. The molecular weight of 389.4488 daltons corresponds to the monoisotopic molecular weight of 389.206304377 daltons [21].
Table 1: Molecular and Chemical Properties of Alfuzosin
| Property | Value |
|---|---|
| Molecular Formula | C19H27N5O4 |
| Molecular Weight | 389.45 Da |
| IUPAC Name | N-{3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl}tetrahydrofuran-2-carboxamide |
| CAS Number | 81403-80-7 |
| Chemical Class | Quinazoline derivative |
| Stereochemistry | Racemic |
| Optical Activity | (±) mixture |
The complete IUPAC nomenclature for alfuzosin is N-{3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl}tetrahydrofuran-2-carboxamide [1] [6]. This systematic name accurately describes the molecular architecture, indicating the presence of a quinazoline ring system substituted with amino and dimethoxy groups [1]. The nomenclature also specifies the propyl linkage connecting the quinazoline moiety to the tetrahydrofuran carboxamide portion [5] [6]. Alternative nomenclature includes N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide [5] [21].
Alfuzosin is characterized as a quinazoline derivative that belongs to the class of monocarboxylic acid amides and tetrahydrofuranols [1]. The structural framework consists of several distinct functional domains: a quinazoline heterocyclic ring system, dimethoxy substituents, an amino group, a methylamino linkage, a propyl chain, and a tetrahydrofuran carboxamide moiety [1] [6]. The quinazoline ring system serves as the core aromatic structure, featuring a fused benzene and pyrimidine ring arrangement [20]. The 4-amino-6,7-dimethoxy substitution pattern on the quinazoline ring contributes significantly to the compound's physicochemical properties [1] [5]. The tetrahydrofuran-2-carboxamide group provides additional structural complexity and influences the overall molecular conformation [5] [21].
The compound exhibits a molecular structure that can be represented by the SMILES notation: COc1cc2nc(nc(N)c2cc1OC)N(C)CCCNC(=O)C3CCCO3 [9]. The InChI representation is InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19 [9].
The solubility characteristics of alfuzosin vary significantly depending on the salt form and solvent system employed [4] [7] [13]. Alfuzosin hydrochloride demonstrates excellent aqueous solubility, with reported values of approximately 85 milligrams per milliliter in water, corresponding to 199.57 millimolar concentration [9] [13]. The compound exhibits comparable solubility in dimethyl sulfoxide and ethanol, both achieving 85 milligrams per milliliter [9] [13]. In phosphate-buffered saline at physiological pH (7.2), the solubility is approximately 1 milligram per milliliter [7]. The high water solubility of the hydrochloride salt contrasts with the limited lipophilicity of the compound, which restricts its ability to cross biological membranes [20].
Table 2: Physicochemical Properties of Alfuzosin Hydrochloride
| Property | Value |
|---|---|
| Solubility in Water (HCl salt) | 85 mg/mL (199.57 mM) |
| Solubility in DMSO (HCl salt) | 85 mg/mL (199.57 mM) |
| Solubility in Ethanol (HCl salt) | 85 mg/mL (199.57 mM) |
| Melting Point (HCl salt) | 225°C |
| pKa | 8.13 at 25°C |
| Storage Temperature | 2-8°C |
| UV λmax | 246, 331, 344 nm |
Alfuzosin hydrochloride exhibits specific stability characteristics under various environmental conditions [4] [12] [14]. The compound demonstrates a melting point of 225 degrees Celsius for the hydrochloride salt form [4]. The dissociation constant (pKa) has been determined to be 8.13 at 25 degrees Celsius, indicating basic properties [4]. Storage recommendations specify maintenance at 2-8 degrees Celsius under desiccated conditions to preserve chemical integrity [9]. Degradation studies have revealed that alfuzosin hydrochloride maintains stability under controlled conditions but may undergo degradation when exposed to extreme acidic, alkaline, oxidative, thermal, or photolytic stress conditions [12]. The stability profile demonstrates that the compound requires protection from moisture and elevated temperatures to maintain its chemical integrity over extended storage periods [9].
The crystal structure of anhydrous alfuzosin hydrochloride has been comprehensively characterized through laboratory X-ray powder diffraction techniques and density functional theory optimization [10] [22]. The compound crystallizes in the triclinic space group P-1 with specific lattice parameters: a = 9.3214(16) Ångströms, b = 9.3997(29) Ångströms, c = 12.6172(64) Ångströms [10] [22]. The unit cell angles are α = 107.993(11) degrees, β = 100.386(9) degrees, and γ = 90.229(6) degrees, with a total volume of 1032.1(10) cubic Ångströms and Z = 2 at ambient conditions [10] [22].
The crystal structure exhibits distinctive architectural features, characterized by stacks of planar fused quinazoline rings oriented along the b-axis direction [10] [22]. The molecular arrangement forms layers of corrugated portions parallel to the ab-plane [10] [22]. The hydrogen bonding network includes two strong nitrogen-hydrogen to chloride (N–H⋯Cl) hydrogen bonds and seven carbon-hydrogen to chloride (C-H⋯Cl) hydrogen bonds, which contribute to the overall crystal stability [10] [22]. Thermal expansion analysis reveals anisotropic behavior, with expansion in the c-direction being eight times larger than in the other two crystallographic directions [10].
Table 3: Crystal Structure Parameters of Alfuzosin Hydrochloride
| Parameter | Value |
|---|---|
| Space Group | P-1 |
| a parameter | 9.3214(16) Å |
| b parameter | 9.3997(29) Å |
| c parameter | 12.6172(64) Å |
| α angle | 107.993(11)° |
| β angle | 100.386(9)° |
| γ angle | 90.229(6)° |
| Volume | 1032.1(10) ų |
| Z value | 2 |
| Hydrogen Bonds (N-H⋯Cl) | 2 strong bonds |
| Hydrogen Bonds (C-H⋯Cl) | 7 bonds |
Alfuzosin contains a single chiral center, which gives rise to two enantiomeric forms: (R)-alfuzosin and (S)-alfuzosin [3] [17]. The compound exhibits chirality due to the presence of an asymmetric carbon atom within its molecular structure [3]. The two enantiomeric forms possess distinct CAS registry numbers: (R)-alfuzosin is assigned CAS number 123739-69-5, while (S)-alfuzosin carries CAS number 123739-70-8 [3]. The pharmaceutical preparation utilizes a racemic mixture, designated as (RS)-alfuzosin, which contains equal proportions of both enantiomeric forms in a 1:1 ratio [3] [17].
Table 4: Stereochemical Forms of Alfuzosin
| Isomer | CAS Number | Commercial Form |
|---|---|---|
| (R)-Alfuzosin | 123739-69-5 | Not individually marketed |
| (S)-Alfuzosin | 123739-70-8 | Not individually marketed |
| Racemate (RS)-Alfuzosin | 81403-80-7 | Standard pharmaceutical form |
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